molecular formula C13H16N2O B2555102 (1R,4r)-4-(benzo[d]oxazol-2-yl)cyclohexan-1-amine CAS No. 412356-27-5

(1R,4r)-4-(benzo[d]oxazol-2-yl)cyclohexan-1-amine

Cat. No. B2555102
M. Wt: 216.284
InChI Key: CPGQDMOBVHCUST-MGCOHNPYSA-N
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Description

Chemical Reactions Analysis

Again, while specific reactions for this compound aren’t available, compounds containing oxazole rings are known to undergo a variety of reactions. For example, they can participate in nucleophilic substitution reactions, and the oxazole ring can be opened under acidic or basic conditions .

Scientific Research Applications

Microbial Hydroxylation and Biohydroxylations

  • Microbial hydroxylation using microorganisms like Cunninghamella blakesleeana and Bacillus megaterium has been explored, with products including various cycloalkylbenzoxazole derivatives. These microbial transformations are significant for the preparative importance of compounds like (1S,3S)-3-(benz-1,3-oxazol-2-yl)cyclopentan-1-ol, (1R)-3-(benz-1,3-oxazol-2-yl)cyclopentan-1-one, and related cyclohexanol and cycloheptanol derivatives (Raadt et al., 1996).
  • Stereospecific biohydroxylations of protected carboxylic acids with the fungus Cunninghamella blakesleeana led to the transformation of various cycloalkylcarboxylic acids into hydroxy and oxo derivatives. This process yielded significant products such as (1S,3S)-3-(benz-1,3-oxazol-2-yl)cyclopentan-1-ol (Kreiner et al., 1996).

Synthesis and Transformation Studies

  • Cyclization studies involving compounds like ethyl (E)/(Z)-[2-(1-cyclohexen-1-yl)cyclohexylidene]cyanoacetate have shown pathways to synthesize various octahydrophenanthrene derivatives, highlighting the versatility of cyclohexenyl compounds in chemical synthesis (Wilamowski et al., 1995).
  • Catalytic synthesis methods have been developed for cyclohexyl and cyclohexenyl α-amino acids, using palladium-catalyzed reactions. This represents an efficient method for creating a range of cyclic α,α-disubstituted α-amino acids (Genady & Nakamura, 2011).

Novel Compounds and Reactions

  • Synthesis of novel compounds such as 1-iodo-1,2,3,4,4a,9a-hexahydrocarbazole and related derivatives from N-benzoyl-2-(cyclohex-2-en-1-yl)aniline has been achieved, expanding the chemical repertoire of cyclohexenyl-based compounds (Gataullin et al., 2004).

Catalytic Oxidation Research

  • Catalytic oxidation reactions involving cyclohexene and related compounds with palladium acetate have been studied, yielding insights into heterogeneous catalytic processes and oxidation mechanisms (Brown & Davidson, 1971).

Future Directions

Future research could explore the potential applications of this compound in various fields. For example, it could be studied for its potential use as a pharmaceutical compound, given that other oxazole-containing compounds have shown biological activity .

properties

IUPAC Name

4-(1,3-benzoxazol-2-yl)cyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-4,9-10H,5-8,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPGQDMOBVHCUST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=NC3=CC=CC=C3O2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-Benzoxazol-2-yl)cyclohexan-1-amine

CAS RN

412356-27-5
Record name rac-(1r,4r)-4-(1,3-benzoxazol-2-yl)cyclohexan-1-amine
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